molecular formula C19H29N7O2 B12242699 N-tert-butyl-5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide

N-tert-butyl-5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide

Cat. No.: B12242699
M. Wt: 387.5 g/mol
InChI Key: YACNESQAXFZPPY-UHFFFAOYSA-N
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Description

N-tert-butyl-5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a tert-butyl group, a methoxyethyl group, and a purine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide involves multiple steps, including the formation of the purine ring system and the introduction of the tert-butyl and methoxyethyl groups. The synthetic route typically starts with the preparation of the purine intermediate, followed by the attachment of the tert-butyl and methoxyethyl groups through various organic reactions such as alkylation and amination.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and thiols under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

N-tert-butyl-5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as antiviral, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N-tert-butyl-5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-tert-butyl-5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide can be compared with other similar compounds, such as:

    N-tert-butylbenzamide: A simpler compound with a tert-butyl group attached to a benzamide structure.

    tert-butyl 2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate: A related compound with a pyrrole ring system and a tert-butyl group.

    3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: A compound with a pyrazole ring system and similar functional groups.

Properties

Molecular Formula

C19H29N7O2

Molecular Weight

387.5 g/mol

IUPAC Name

N-tert-butyl-2-[9-(2-methoxyethyl)purin-6-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide

InChI

InChI=1S/C19H29N7O2/c1-19(2,3)23-18(27)26-9-13-7-25(8-14(13)10-26)17-15-16(20-11-21-17)24(12-22-15)5-6-28-4/h11-14H,5-10H2,1-4H3,(H,23,27)

InChI Key

YACNESQAXFZPPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)N1CC2CN(CC2C1)C3=NC=NC4=C3N=CN4CCOC

Origin of Product

United States

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